REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[F:8][C:9]1[C:14]([CH:15]=[O:16])=[CH:13][CH:12]=[CH:11][C:10]=1B(O)O.C([O-])([O-])=O.[K+].[K+]>CC#N.O>[F:8][C:9]1[C:10]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:11][CH:12]=[CH:13][C:14]=1[CH:15]=[O:16] |f:2.3.4|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
212 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1C=O)B(O)O
|
Name
|
|
Quantity
|
699 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
PdCl2(dbpf)
|
Quantity
|
11 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CUSTOM
|
Details
|
MeCN was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the aq. layer was extracted with AcOEt (2×)
|
Type
|
WASH
|
Details
|
The mixed organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by FC (toluene/AcOEt=8/2)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=CC=C1C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |